molecular formula C25H42 B13942750 1-n-Hexadecylindan CAS No. 55334-29-7

1-n-Hexadecylindan

Cat. No.: B13942750
CAS No.: 55334-29-7
M. Wt: 342.6 g/mol
InChI Key: QMGOXEWNQKNUQO-UHFFFAOYSA-N
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Description

. It is characterized by a hexadecyl group attached to an indan ring system. This compound is notable for its unique structure, which combines a long alkyl chain with an indane moiety, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-n-Hexadecylindan typically involves the alkylation of indan with a hexadecyl halide under Friedel-Crafts reaction conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme can be represented as follows:

Indan+Hexadecyl HalideAlCl3This compound\text{Indan} + \text{Hexadecyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} Indan+Hexadecyl HalideAlCl3​​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-n-Hexadecylindan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert any present carbonyl groups to alcohols.

    Substitution: The indane ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-n-Hexadecylindan has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-n-Hexadecylindan in various applications involves its ability to interact with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its long alkyl chain allows it to interact with other hydrophobic molecules, making it useful in drug delivery systems where it can encapsulate hydrophobic drugs and facilitate their transport .

Comparison with Similar Compounds

1-n-Hexadecylindan can be compared with other similar compounds such as:

Properties

CAS No.

55334-29-7

Molecular Formula

C25H42

Molecular Weight

342.6 g/mol

IUPAC Name

1-hexadecyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C25H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h16-17,19-20,23H,2-15,18,21-22H2,1H3

InChI Key

QMGOXEWNQKNUQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCC2=CC=CC=C12

Origin of Product

United States

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